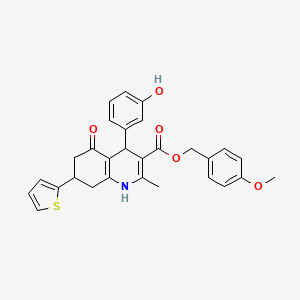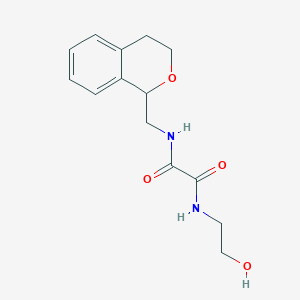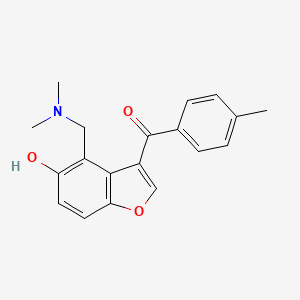![molecular formula C13H13N3O5S B11090563 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(1,1-dimethylethyl)-5-[(5-nitro-2-thienyl)methylene]-](/img/structure/B11090563.png)
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(1,1-dimethylethyl)-5-[(5-nitro-2-thienyl)methylene]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a synthetic organic compound that belongs to the class of pyrimidinetriones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidinetrione core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.
Attachment of the nitrothiophene moiety: This can be done through a condensation reaction with a nitrothiophene aldehyde under basic or acidic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), sodium borohydride (NaBH4)
Substitution: Alkyl halides, aryl halides, strong bases like sodium hydride (NaH)
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various alkyl or aryl-substituted pyrimidinetriones.
Applications De Recherche Scientifique
Medicinal Chemistry: As a scaffold for the development of new drugs targeting various diseases.
Materials Science: As a building block for the synthesis of novel materials with unique properties.
Industrial Chemistry: As an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the pyrimidinetrione core might interact with biological macromolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(TERT-BUTYL)-5-[(E)-1-(2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Lacks the nitro group, which might affect its reactivity and applications.
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-FURYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE: Contains a furan ring instead of a thiophene ring, which could influence its chemical properties and biological activity.
Uniqueness
1-(TERT-BUTYL)-5-[(E)-1-(5-NITRO-2-THIENYL)METHYLIDENE]-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is unique due to the presence of both the nitrothiophene moiety and the pyrimidinetrione core, which confer distinct chemical reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C13H13N3O5S |
|---|---|
Poids moléculaire |
323.33 g/mol |
Nom IUPAC |
(5E)-1-tert-butyl-5-[(5-nitrothiophen-2-yl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H13N3O5S/c1-13(2,3)15-11(18)8(10(17)14-12(15)19)6-7-4-5-9(22-7)16(20)21/h4-6H,1-3H3,(H,14,17,19)/b8-6+ |
Clé InChI |
IIQYJSUPWQNWSP-SOFGYWHQSA-N |
SMILES isomérique |
CC(C)(C)N1C(=O)/C(=C/C2=CC=C(S2)[N+](=O)[O-])/C(=O)NC1=O |
SMILES canonique |
CC(C)(C)N1C(=O)C(=CC2=CC=C(S2)[N+](=O)[O-])C(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-benzyl-3-(4-tert-butylphenyl)-11-(2,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11090488.png)
![3-amino-N-(2-bromo-4-nitrophenyl)-6-butylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11090491.png)



![N'-[1-(3-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thiophene-2-carbohydrazide](/img/structure/B11090521.png)

![N-cyclohexyl-2-{2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B11090530.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11090535.png)
![N-{4-[5-(4-Butyrylamino-phenyl)-pyrimidin-2-yl]-phenyl}-butyramide](/img/structure/B11090538.png)
![1-(4-fluorophenyl)-7-(pyridin-4-yl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11090545.png)
![(2Z)-N-(3,5-dichlorophenyl)-3-[2-(4-fluorophenyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide](/img/structure/B11090546.png)
![methyl 2-({2-[(dimethylcarbamoyl)amino]-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11090547.png)
![(2E)-3-Benzyl-N-(4-chlorophenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-13-thiazinane-6-carboxamide](/img/structure/B11090551.png)
